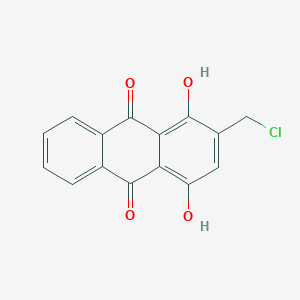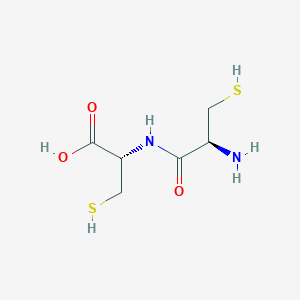![molecular formula C11H14N4O2 B13147516 tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is favored due to its simplicity, efficiency, and the high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It has shown potential anticancer activity, particularly against various cancer cell lines.
Industry: The compound’s photophysical properties make it useful in developing fluorescent materials.
Wirkmechanismus
The mechanism of action of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits similar pharmacological activities.
Imidazo[1,5-a]pyrimidine: Another structural analog with a different ring fusion pattern.
Uniqueness: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. Its diverse range of applications in medicinal chemistry, particularly its antimicrobial and anticancer properties, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H14N4O2 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
tert-butyl N-imidazo[1,2-a]pyrazin-3-ylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-7-13-8-6-12-4-5-15(8)9/h4-7H,1-3H3,(H,14,16) |
InChI-Schlüssel |
JOYOXFKCJWFEDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C2N1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


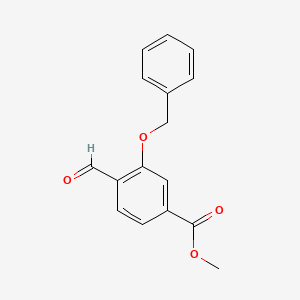
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
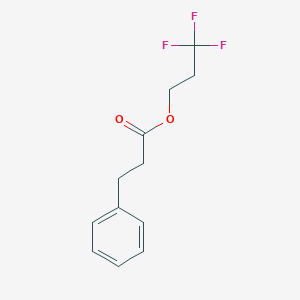
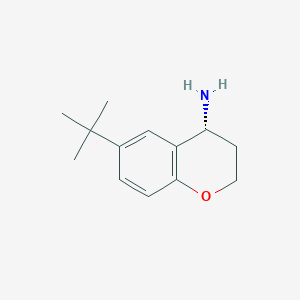

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
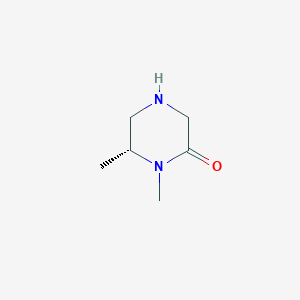
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)


![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
